molecular formula C27H25NO5 B1401579 (2S,4S)-1-((9H-Fluoren-9-yl)methyl) 2-benzyl 4-hydroxypyrrolidine-1,2-dicarboxylate CAS No. 439290-35-4

(2S,4S)-1-((9H-Fluoren-9-yl)methyl) 2-benzyl 4-hydroxypyrrolidine-1,2-dicarboxylate

Cat. No.: B1401579
CAS No.: 439290-35-4
M. Wt: 443.5 g/mol
InChI Key: CVHUWFLTKKZKSQ-DFBJGRDBSA-N
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Description

(2S,4S)-1-((9H-Fluoren-9-yl)methyl) 2-benzyl 4-hydroxypyrrolidine-1,2-dicarboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethyl group, a benzyl group, and a hydroxypyrrolidine moiety. Its stereochemistry is defined by the (2S,4S) configuration, which plays a crucial role in its chemical behavior and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-1-((9H-Fluoren-9-yl)methyl) 2-benzyl 4-hydroxypyrrolidine-1,2-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of the hydroxyl group, followed by the introduction of the fluorenylmethyl and benzyl groups through nucleophilic substitution reactions. The final step often includes deprotection to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-1-((9H-Fluoren-9-yl)methyl) 2-benzyl 4-hydroxypyrrolidine-1,2-dicarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The fluorenylmethyl and benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would regenerate the hydroxyl groups.

Scientific Research Applications

(2S,4S)-1-((9H-Fluoren-9-yl)methyl) 2-benzyl 4-hydroxypyrrolidine-1,2-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,4S)-1-((9H-Fluoren-9-yl)methyl) 2-benzyl 4-hydroxypyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry and functional groups play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4S)-1-((9H-Fluoren-9-yl)methyl) 2-benzyl 4-hydroxypyrrolidine-1,2-dicarboxylate can be compared with other fluorenylmethyl and benzyl-substituted pyrrolidine derivatives.
  • Compounds with similar stereochemistry and functional groups, such as this compound analogs.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-O-benzyl 1-O-(9H-fluoren-9-ylmethyl) (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO5/c29-19-14-25(26(30)32-16-18-8-2-1-3-9-18)28(15-19)27(31)33-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24-25,29H,14-17H2/t19-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHUWFLTKKZKSQ-DFBJGRDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)OCC2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN([C@@H]1C(=O)OCC2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80855651
Record name 2-Benzyl 1-[(9H-fluoren-9-yl)methyl] (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439290-35-4
Record name 2-Benzyl 1-[(9H-fluoren-9-yl)methyl] (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S,4S)-1-((9H-Fluoren-9-yl)methyl) 2-benzyl 4-hydroxypyrrolidine-1,2-dicarboxylate
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(2S,4S)-1-((9H-Fluoren-9-yl)methyl) 2-benzyl 4-hydroxypyrrolidine-1,2-dicarboxylate
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(2S,4S)-1-((9H-Fluoren-9-yl)methyl) 2-benzyl 4-hydroxypyrrolidine-1,2-dicarboxylate
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(2S,4S)-1-((9H-Fluoren-9-yl)methyl) 2-benzyl 4-hydroxypyrrolidine-1,2-dicarboxylate
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(2S,4S)-1-((9H-Fluoren-9-yl)methyl) 2-benzyl 4-hydroxypyrrolidine-1,2-dicarboxylate
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(2S,4S)-1-((9H-Fluoren-9-yl)methyl) 2-benzyl 4-hydroxypyrrolidine-1,2-dicarboxylate

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